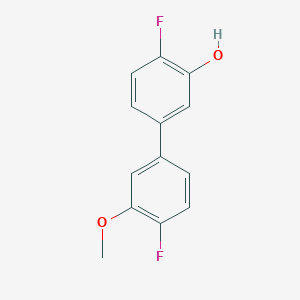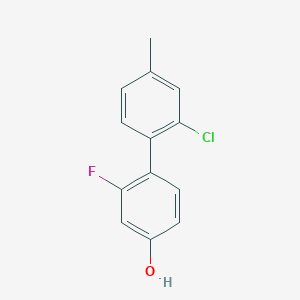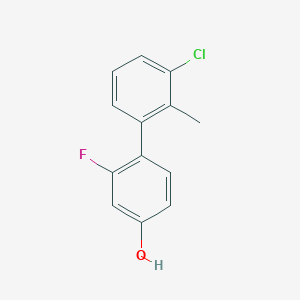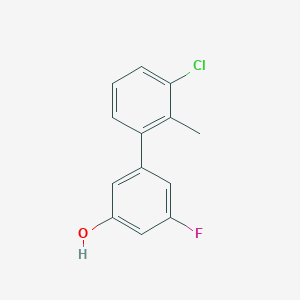
5-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 227.57 g/mol. The compound is a member of the phenol family and is often used as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceutical compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds. In addition, it is used in the synthesis of fluorescent dyes and chromogenic reagents.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) is not well understood. However, it is known that the compound can act as a nucleophile and can form covalent bonds with other molecules. This can result in the formation of new compounds with different properties than the original compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) are not well understood. However, studies have shown that the compound can act as an antioxidant and can inhibit the growth of certain bacteria. In addition, the compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) in laboratory experiments include its high yield, low toxicity, and ease of use. The compound is also relatively inexpensive and can be stored for long periods of time without degradation. However, the compound is sensitive to air and moisture and should be handled with care.
Zukünftige Richtungen
For 5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) include further exploration of its biochemical and physiological effects. In addition, further research is needed to understand its mechanism of action and to develop new methods for its synthesis. Finally, further research is needed to explore the potential applications of the compound in drug synthesis and other areas.
Synthesemethoden
5-(3-Chloro-4-methylphenyl)-3-fluorophenol (95%) is synthesized through the reaction of 4-methylphenol with 3-chloro-2-fluorobenzoyl chloride in the presence of pyridine. The reaction proceeds in a one-pot fashion and yields the desired product in high yield. The reaction is carried out at room temperature and is not sensitive to air or moisture.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)14)10-4-11(15)7-12(16)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXHNQFAAGFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684313 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-61-6 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














